1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.
Material Science: The compound is used in the development of high-energy materials and as a component in organic light-emitting diodes (OLEDs) and sensors.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex molecules and is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Known for its use in pharmaceuticals and as a high-energy material.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its diverse biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13/h1-10,14H,11,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJSLCMPIJYIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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